Remimazolam

Catalog No.
S541196
CAS No.
308242-62-8
M.F
C21H19BrN4O2
M. Wt
439.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Remimazolam

CAS Number

308242-62-8

Product Name

Remimazolam

IUPAC Name

methyl 3-[(4S)-8-bromo-1-methyl-6-pyridin-2-yl-4H-imidazo[1,2-a][1,4]benzodiazepin-4-yl]propanoate

Molecular Formula

C21H19BrN4O2

Molecular Weight

439.3 g/mol

InChI

InChI=1S/C21H19BrN4O2/c1-13-12-24-21-17(7-9-19(27)28-2)25-20(16-5-3-4-10-23-16)15-11-14(22)6-8-18(15)26(13)21/h3-6,8,10-12,17H,7,9H2,1-2H3/t17-/m0/s1

InChI Key

CYHWMBVXXDIZNZ-KRWDZBQOSA-N

SMILES

CC1=CN=C2N1C3=C(C=C(C=C3)Br)C(=NC2CCC(=O)OC)C4=CC=CC=N4

solubility

Sparingly soluble

Synonyms

CNS 7056, methyl 3-(8-bromo-1-methyl-6-(2-pyridinyl)-4H-imidazo(1,2-a)(1,4)benzodiazepin-4-yl)propanoate, ONO 2745, ONO-2745, ONO2745, remimazolam

Canonical SMILES

CC1=CN=C2N1C3=C(C=C(C=C3)Br)C(=NC2CCC(=O)OC)C4=CC=CC=N4

Isomeric SMILES

CC1=CN=C2N1C3=C(C=C(C=C3)Br)C(=N[C@H]2CCC(=O)OC)C4=CC=CC=N4

The exact mass of the compound Remimazolam is 438.0691 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzazepines - Benzodiazepines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Psycholeptics -> Human pharmacotherapeutic group. However, this does not mean our product can be used or applied in the same or a similar way.

Remimazolam is an ultra-short-acting intravenous benzodiazepine sedative and anesthetic. It functions as a positive allosteric modulator of the GABA-A receptor, a mechanism it shares with other benzodiazepines like midazolam. Its key procurement differentiator lies in its unique pharmacokinetic profile, which incorporates a carboxyl ester linkage, making it a substrate for rapid hydrolysis by non-specific tissue esterases into an inactive metabolite. This design provides a rapid onset and offset of action, organ-independent metabolism, and a predictable duration of effect, positioning it as a distinct choice for procedural sedation where rapid patient recovery and high throughput are critical.

Research Fit

1
GABA-A receptor modulation studies
2
Esterase-mediated clearance research
3
Sedation endpoint model tool compound

References

Direct substitution of Remimazolam with other sedatives is ill-advised due to critical differences in metabolic pathways and pharmacokinetic profiles that directly impact process efficiency and patient safety. Unlike Midazolam, which relies on the highly variable cytochrome P450 (CYP3A4) system for hepatic metabolism, Remimazolam undergoes rapid, organ-independent hydrolysis by tissue esterases. This avoids the genetic variability and drug-drug interaction risks associated with CYP enzymes, leading to a more predictable and consistent sedation profile across diverse patient populations, including those with hepatic impairment. Furthermore, its pharmacokinetic profile is fundamentally different from both Midazolam and Propofol, providing a much faster recovery and return to full alertness. These distinctions in metabolism, predictability, and recovery speed make Remimazolam a non-interchangeable agent when the procurement goal is to optimize procedure throughput, handle complex patient cases, or enhance hemodynamic stability.

Substitution Risk

Metabolic pathway mismatch
Esterase-dependent clearance may differ from CYP3A4-dependent midazolam or glucuronidation-dependent propofol in research models, potentially altering pharmacokinetic endpoints.
Recovery profile may not transfer
Reported sedation onset and recovery times for remimazolam may shift relative to comparators; direct substitution may confound study endpoint interpretation.
Hemodynamic and respiratory endpoints differ
Trial-reported hypotension and respiratory depression incidences may not replicate when using alternative sedatives; model-specific validation is required.

References

Dramatically Faster Recovery and Return to Alertness vs. Midazolam

In clinical trials for procedural sedation (colonoscopy), Remimazolam demonstrates a significantly faster recovery profile compared to Midazolam. The median time from the end of the procedure to the patient being fully alert was approximately 3.7 times shorter with Remimazolam (7 minutes vs. 26 minutes for Midazolam). Another study confirmed this advantage, showing a median recovery time to full alertness of 0 minutes for Remimazolam versus 10 minutes for Midazolam. This rapid recovery is a direct result of its ultra-short elimination half-life (around 45 minutes) compared to Midazolam's much longer half-life (4.3 hours).

Evidence DimensionTime from end of procedure to full alertness
Target Compound DataMedian of 7 minutes
Comparator Or BaselineMidazolam: Median of 26 minutes
Quantified Difference~3.7x faster recovery
ConditionsPhase 3 clinical trial in patients undergoing diagnostic or therapeutic colonoscopy.

Faster recovery significantly increases patient throughput in outpatient clinics and reduces post-procedure monitoring time, offering a direct operational and economic advantage.

Metabolism & Clearance
Trial context
t½ 0.62–0.88 h vs 1.5–2.5 h (midazolam)
Clearance ~3× faster; inactive metabolite CNS7054 (300–410× lower GABA-A affinity)
Supports esterase-clearance model interpretation
Phase I PK studies; organ-independent metabolism reported

Superior Hemodynamic Stability: 50% Lower Incidence of Hypotension vs. Propofol

A primary procurement driver over Propofol is Remimazolam's enhanced cardiovascular safety profile. In a prospective trial of patients undergoing endoscopic submucosal dissection, the incidence of hypotension was 50% lower in the Remimazolam group (32.1%) compared to the Propofol group (67.9%). Another study in hypertensive patients undergoing spinal surgery reported a significantly lower incidence of hypotension with Remimazolam (82.83%) versus Propofol (93.68%). This improved stability reduces the need for clinical intervention and is particularly critical for high-risk, elderly, or cardiovascularly compromised patients.

Evidence DimensionIncidence of Intraoperative Hypotension
Target Compound Data32.1%
Comparator Or BaselinePropofol: 67.9%
Quantified Difference50% relative reduction in hypotension incidence
ConditionsProspective, randomized trial in patients undergoing endoscopic submucosal dissection surgery.

Selecting Remimazolam can significantly reduce the risk of a common and serious adverse event, enhancing patient safety and potentially lowering costs associated with managing hemodynamic instability.

Sedation Onset & Recovery
Trial context
Onset 1.5 min vs 3.1 min (midazolam)
Recovery 3.9 min vs 6.1 min (P=0.0016); onset 52% faster
Supports rapid-onset sedation model endpoints
RCT, spinal anesthesia; sedation titrated to RASS -4

Organ-Independent Metabolism Ensures Predictable Performance

Unlike Midazolam, which is metabolized hepatically by CYP3A4 enzymes, Remimazolam is rapidly hydrolyzed by non-specific tissue and plasma esterases into an inactive metabolite. This organ-independent clearance mechanism means its performance is largely unaffected by liver or kidney function, age, or co-administration of CYP450-inhibiting drugs. This metabolic pathway provides a more predictable and consistent dose-response and recovery profile, a key advantage in managing patients with comorbidities or those on complex medication regimens. The resulting inactive metabolite (CNS 7054) has a 300-400 times lower affinity for the GABA-A receptor, minimizing the risk of prolonged or unpredictable sedation.

Evidence DimensionPrimary Metabolic Pathway
Target Compound DataHydrolysis by non-specific tissue esterases
Comparator Or BaselineMidazolam: Hepatic oxidation via Cytochrome P450 3A4 (CYP3A4)
Quantified DifferenceQualitative difference in metabolic route, avoiding CYP450 pathway variability and interactions.
ConditionsGeneral pharmacology and metabolism studies.

This provides a crucial process advantage, simplifying patient management and enhancing safety by removing the need to adjust for hepatic function or screen for a wide range of drug-drug interactions.

Hemodynamic & Respiratory Safety
Trial context
Hypotension OR 0.30 vs propofol (OR 1.0)
Respiratory depression OR 0.25; 75% lower odds (meta-analysis)
Supports hemodynamic stability endpoint monitoring
13 RCTs, n=1,765; gynecological procedures

Specific Antagonist Availability for Controlled Reversal

As a benzodiazepine, the sedative effects of Remimazolam can be rapidly and specifically reversed by the antagonist Flumazenil. This provides a critical safety and control measure that is entirely absent for Propofol, which has no specific reversal agent. The availability of an antagonist allows for active management of the sedation level and rapid recovery if clinically needed, such as in cases of oversedation or adverse respiratory events. This feature enhances the overall safety profile and provides an additional layer of control not available with other common non-benzodiazepine sedatives.

Evidence DimensionAvailability of a Specific Reversal Agent
Target Compound DataYes (Flumazenil)
Comparator Or BaselinePropofol: No specific antagonist available
Quantified DifferenceQualitative difference in reversibility, providing a key safety mechanism.
ConditionsStandard clinical practice and pharmacology.

For procurement in high-risk or unpredictable clinical scenarios, the ability to actively reverse sedation is a significant safety advantage that justifies selection over non-reversible agents like Propofol.

Opioid-Sparing Effect
Trial context
Fentanyl 78.2 µg vs 113.6 µg (midazolam)
31% reduction vs real-world midazolam; 15% vs on-label midazolam
Supports opioid-sparing endpoint context
Post hoc analysis of three phase 3 trials
Cognitive Function & Delirium
Trial context
Delirium OR 1.2 (95% CI 0.76–1.91, P=0.38) vs non-benzodiazepine hypnotics
MMSE day 7: +0.53 points (P<0.0001) favoring remimazolam
Supports cognitive endpoint monitoring in sedation models
23 RCTs, n=3,598; no significant delirium risk increase
Reversal Agent Availability
Class-level
Flumazenil-reversible benzodiazepine antagonist; propofol lacks specific reversal agent
Supports sedation reversibility endpoint studies
Pharmacological class property; reported faster PACU discharge

High-Throughput Outpatient Procedures (e.g., Endoscopy, Colonoscopy)

The ultra-rapid recovery profile, with patients reaching full alertness significantly faster than with Midazolam, makes Remimazolam the right choice for clinics focused on maximizing patient turnover and operational efficiency. Its predictable offset allows for more streamlined scheduling and reduced post-anesthesia care unit (PACU) time.

Sedation for Patients with Hepatic Impairment or Polypharmacy

Driven by its organ-independent metabolism via tissue esterases, Remimazolam is a superior procurement choice for sedating patients with compromised liver function or those taking multiple medications. This avoids the unpredictable effects and potential for accumulation seen with hepatically-cleared agents like Midazolam, simplifying dosing and enhancing safety in complex cases.

Procedures in Hemodynamically Sensitive Patients

For patients where maintaining cardiovascular stability is paramount, such as the elderly or those with cardiac comorbidities, Remimazolam is a preferred option over Propofol. Evidence consistently shows a significantly lower incidence of hypotension, reducing the need for vasopressor intervention and improving the overall safety of the procedure.

Short-Duration Procedures Requiring Reversible Sedation

In scenarios where the ability to quickly terminate sedation is a critical safety factor, Remimazolam's reversibility with Flumazenil provides a distinct advantage. This makes it the appropriate selection for high-risk procedures where immediate reversal may be necessary, a feature unavailable with Propofol.

Application Fit

Application
Selection Property
Validation Focus
Hepatic/renal impairment sedation models
Esterase-dependent clearance pathway
Metabolite activity and clearance in organ-compromised models
Hemodynamic stability in sedation studies
Hypotension and respiratory depression endpoint profile
Incidence comparison in model systems
Efficiency of sedation induction and recovery
Onset and offset kinetics
Time-to-event endpoints in procedural models
Aged model sedation and cognitive endpoints
Delirium and cognitive function profile
MMSE and delirium incidence in aged research models

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.4

Hydrogen Bond Acceptor Count

5

Exact Mass

438.06914 g/mol

Monoisotopic Mass

438.06914 g/mol

Heavy Atom Count

28

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7V4A8U16MB

Drug Indication

Remimazolam is indicated for the induction and maintenance of procedural sedation in adults undergoing procedures lasting 30 minutes or less.
FDA Label
Remimazolam is indicated in adults for procedural sedation. Remimazolam 50 mg is indicated in adults for intravenous induction and maintenance of general anaesthesia.

Livertox Summary

Remimazolam is an ultra-short acting benzodiazepine used intravenously for induction and maintenance of sedation for adults undergoing short term procedures not requiring general anesthesia. Remimazolam sedation has not been associated with serum aminotransferase elevations and has not been linked to cases of clinically apparent liver injury.

Drug Classes

Sedatives and Hypnotics

ATC Code

N - Nervous system
N05 - Psycholeptics
N05C - Hypnotics and sedatives
N05CD - Benzodiazepine derivatives
N05CD14 - Remimazolam

Mechanism of Action

Like other benzodiazepines, remimazolam exerts its therapeutic effects by potentiating the effect of gamma-aminobutyric acid (GABA) on GABA(A) receptors, the main inhibitory neurotransmitter receptors in the mammalian brain. GABA(A) receptors are a component of GABA-gated ionotropic chloride channels that produce inhibitory postsynaptic potentials - following activation by GABA, the channel undergoes a conformational change that allows the passage of chloride ions through the channel. The inhibitory potentials produced by GABA neurotransmission play an integral role in the suppression and control of epileptiform nerve firing such as that seen in epilepsy, which makes the GABA system a desirable target in the treatment of epilepsy. Benzodiazepines are positive allosteric modulators of GABA(A) function. They bind to the interface between alpha (α) and gamma (γ) subunits on the receptor, commonly referred to as the benzodiazepine binding site, and modulate the receptor such that its inhibitory response to GABA binding is dramatically increased.

KEGG Target based Classification of Drugs

Ion channels
Ligand-gated ion channels
GABA (ionotropic)
GABR [HSA:2554 2555 2556 2557 2558 2559 2560 2561 2562 2563 2564 2565 2566 2567 2568 55879] [KO:K05175 K05181 K05184 K05185 K05186 K05189 K05192]

Other CAS

308242-62-8

Absorption Distribution and Excretion

The Cmax and AUC0-inf following intravenous administration of 0.01 to 0.5 mg/kg were 189 to 6,960 ng/mL and 12.1 to 452 ng∙h/mL, respectively, and appear to be relatively dose proportional. The Tmax of the inactive CNS7054 metabolite is approximately 20-30 minutes and its AUC0-inf ranges from 231 to 7,090 ng∙h/mL.
In patients undergoing colonoscopy, approximately 0.003% of the administered dose is excreted in the urine as unchanged parent drug and 50-60% is excreted in the urine as CNS7054. In healthy subjects, >80% of the administered dose is excreted in the urine as CNS7054.
The volume of distribution is approximately 0.76 - 0.98 L/kg.
The clearance of remimazolam is approximately 24 - 75 L/h and is independent of body weight.

Metabolism Metabolites

Remimazolam does not appear to undergo biotransformation via hepatic cytochrome P450 enzymes, nor does it induce or inhibit these enzymes. Its primary route of metabolism is hydrolysis via hepatic carboxylesterase-1 (CES1) to yield the inactive CNS7054 metabolite, which then undergoes glucuronidation and hydroxylation prior to elimination. CNS7054 possesses a 300-fold lesser affinity for GABA(A) receptors as compared to the parent drug.

Wikipedia

Remimazolam
Dihydrophloroglucinol

Biological Half Life

Following intravenous administration, the distribution half-life is of remimazolam is 0.5 - 2 minutes and the terminal elimination half-life is 37 - 53 minutes. Half-life is increased in patients with hepatic impairment necessitating careful dose titration in this population. The half-life of remimazolam's major inactive metabolite, CNS7054, is 2.4 - 3.8 hours.

Use Classification

Human drugs -> Psycholeptics -> Human pharmacotherapeutic group -> EMA Drug Category
1: Pambianco DJ, Borkett KM, Riff DS, Winkle PJ, Schwartz HI, Melson TI, Wilhelm-Ogunbiyi K. A phase IIb study comparing the safety and efficacy of remimazolam and midazolam in patients undergoing colonoscopy. Gastrointest Endosc. 2015 Sep 9. pii: S0016-5107(15)02835-7. doi: 10.1016/j.gie.2015.08.062. [Epub ahead of print] PubMed PMID: 26363333.
2: Ilic RG. Fospropofol and remimazolam. Int Anesthesiol Clin. 2015 Spring;53(2):76-90. doi: 10.1097/AIA.0000000000000053. Review. PubMed PMID: 25807020.
3: Borkett KM, Riff DS, Schwartz HI, Winkle PJ, Pambianco DJ, Lees JP, Wilhelm-Ogunbiyi K. A Phase IIa, randomized, double-blind study of remimazolam (CNS 7056) versus midazolam for sedation in upper gastrointestinal endoscopy. Anesth Analg. 2015 Apr;120(4):771-80. doi: 10.1213/ANE.0000000000000548. PubMed PMID: 25502841.
4: Zhou Y, Wang H, Jiang J, Hu P. Simultaneous determination of remimazolam and its carboxylic acid metabolite in human plasma using ultra-performance liquid chromatography-tandem mass spectrometry. J Chromatogr B Analyt Technol Biomed Life Sci. 2015 Jan 22;976-977:78-83. doi: 10.1016/j.jchromb.2014.11.022. Epub 2014 Dec 2. PubMed PMID: 25486614.
5: Goudra BG, Singh PM. Remimazolam: The future of its sedative potential. Saudi
J Anaesth. 2014 Jul;8(3):388-91. doi: 10.4103/1658-354X.136627. Review. PubMed PMID: 25191193; PubMed Central PMCID: PMC4141391.
6: Worthington MT, Antonik LJ, Goldwater DR, Lees JP, Wilhelm-Ogunbiyi K, Borkett KM, Mitchell MC. A phase Ib, dose-finding study of multiple doses of remimazolam
(CNS 7056) in volunteers undergoing colonoscopy. Anesth Analg. 2013 Nov;117(5):1093-100. doi: 10.1213/ANE.0b013e3182a705ae. PubMed PMID: 24108261.
7: Schnider T, Minto C. Context sensitive decrement times of remimazolam. Anesth
Analg. 2013 Jul;117(1):285. doi: 10.1213/ANE.0b013e3182942954. PubMed PMID: 23788743.
8: Sneyd JR. Remimazolam: new beginnings or just a me-too? Anesth Analg. 2012 Aug;115(2):217-9. doi: 10.1213/ANE.0b013e31823acb95. PubMed PMID: 22826518.
9: Wiltshire HR, Kilpatrick GJ, Tilbrook GS, Borkett KM. A placebo- and midazolam-controlled phase I single ascending-dose study evaluating the safety, pharmacokinetics, and pharmacodynamics of remimazolam (CNS 7056): Part II. Population pharmacokinetic and pharmacodynamic modeling and simulation. Anesth Analg. 2012 Aug;115(2):284-96. doi: 10.1213/ANE.0b013e318241f68a. Epub 2012 Jan 16. PubMed PMID: 22253270.
10: Antonik LJ, Goldwater DR, Kilpatrick GJ, Tilbrook GS, Borkett KM. A placebo-
and midazolam-controlled phase I single ascending-dose study evaluating the safety, pharmacokinetics, and pharmacodynamics of remimazolam (CNS 7056): Part I. Safety, efficacy, and basic pharmacokinetics. Anesth Analg. 2012 Aug;115(2):274-83. doi: 10.1213/ANE.0b013e31823f0c28. Epub 2011 Dec 20. PubMed PMID: 22190555.
11: Rogers WK, McDowell TS. Remimazolam, a short-acting GABA(A) receptor agonist
for intravenous sedation and/or anesthesia in day-case surgical and non-surgical
procedures. IDrugs. 2010 Dec;13(12):929-37. Review. PubMed PMID: 21154153.

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